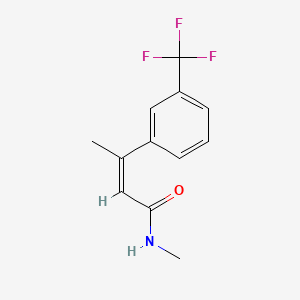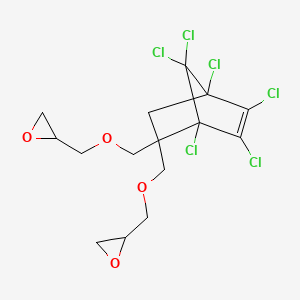
2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane is a complex organic compound known for its unique structure and chemical properties. This compound is characterized by the presence of multiple chlorine atoms and an oxirane ring, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane involves several steps. One common method includes the esterification of para-substituted benzoic acids with 1,4,5,6,7,7-hexachlorobicyclo hepta-2,5-dien-2-ylmethanol . The reaction conditions typically involve the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of chlorine atoms with other substituents .
Wissenschaftliche Forschungsanwendungen
2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is studied for its potential antibacterial properties and its effects on biological systems . In industry, this compound is used in the production of certain polymers and as an intermediate in the synthesis of other complex organic molecules .
Wirkmechanismus
The mechanism of action of 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and oxirane ring allow it to form strong bonds with various substrates, leading to significant changes in their chemical and physical properties. These interactions can result in the inhibition of certain enzymes or the disruption of cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
. These compounds share similar structural features, such as the presence of multiple chlorine atoms and a bicyclic ring system. 2,2’-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane is unique due to its specific arrangement of functional groups and its distinct chemical reactivity.
Eigenschaften
CAS-Nummer |
93951-25-8 |
|---|---|
Molekularformel |
C15H16Cl6O4 |
Molekulargewicht |
473.0 g/mol |
IUPAC-Name |
2-[[1,4,5,6,7,7-hexachloro-2-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C15H16Cl6O4/c16-10-11(17)14(19)12(6-22-1-8-3-24-8,7-23-2-9-4-25-9)5-13(10,18)15(14,20)21/h8-9H,1-7H2 |
InChI-Schlüssel |
LQTQDWMOFMCUMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



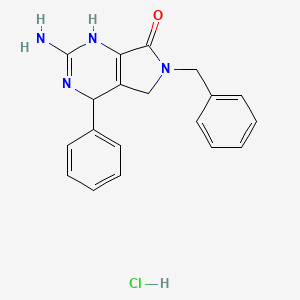

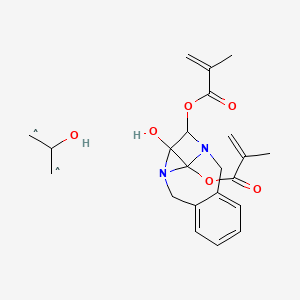
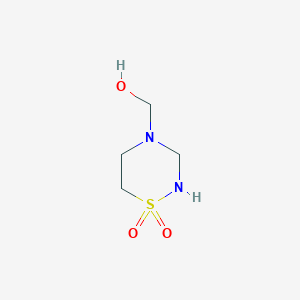
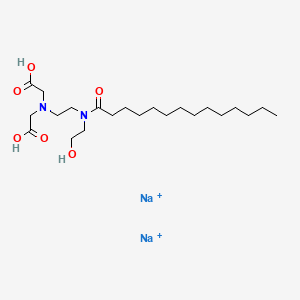

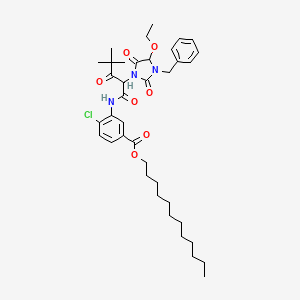
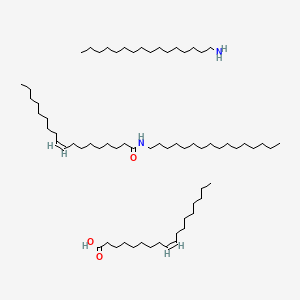
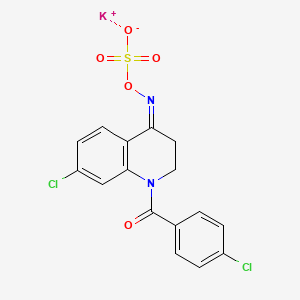
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

